tert-Nonanethiol

Catalog No.
S1895903
CAS No.
25360-10-5
M.F
C9H20S
M. Wt
160.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Nonanethiol

CAS Number

25360-10-5

Product Name

tert-Nonanethiol

IUPAC Name

2-methyloctane-2-thiol

Molecular Formula

C9H20S

Molecular Weight

160.32 g/mol

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)S

Canonical SMILES

CCCCCCC(C)(C)S

Self-assembled Monolayers (SAMs):

  • SAMs are ordered assemblies of molecules on a surface. They offer a way to tailor surface properties for various applications.
  • Researchers have investigated tert-nonanethiol's potential for forming SAMs on metal surfaces like gold. Studies have shown that tert-nonanethiol can form well-ordered SAMs on gold, potentially influencing properties like wettability and friction.

Organic Synthesis:

  • tert-Nonanethiol can be a useful building block for organic synthesis.
  • The thiol group can participate in various reactions, allowing researchers to create more complex molecules with desired functionalities. For example, a study explored the use of tert-nonanethiol in the synthesis of new types of liquid crystals [].

Tert-Nonanethiol, also known as tertiary nonyl mercaptan, is an organosulfur compound with the molecular formula C9H20SC_9H_{20}S. It is characterized by a thiol functional group (-SH) attached to a nonane carbon chain. This compound is a colorless liquid with a distinct odor, often described as similar to that of garlic or onions. Its physical properties include a density of approximately 0.856 g/mL, a boiling point of 188 °C, and a melting point below -20 °C .

  • Hydrogen bonding: The thiol group can form hydrogen bonds with other polar molecules, potentially affecting protein function or enzyme activity.
  • Disulfide bond formation: The thiol group can form disulfide bonds with other cysteine residues in proteins, potentially
Typical of thiols, including:

  • Oxidation: Tert-Nonanethiol can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  • Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers.
  • Reactions with Halogens: It can react with halogens to form halogenated derivatives.

These reactions highlight the versatility of tert-nonanethiol in organic synthesis and industrial applications.

Tert-Nonanethiol exhibits notable biological activity, particularly in toxicity studies. It has been shown to have:

  • Acute Toxicity: The LD50 value for oral administration in rats is approximately 5,550 mg/kg, indicating moderate toxicity .
  • Sensitization Potential: It has been identified as a weak skin sensitizer based on guinea pig studies .
  • Genotoxicity: In vitro tests have indicated no mutagenic effects in bacterial or mammalian cell cultures .

These properties suggest that while tert-nonanethiol can be hazardous in certain contexts, its biological impact may vary depending on exposure levels.

Tert-Nonanethiol can be synthesized through several methods:

  • Hydrogen Sulfide Reaction: The most common method involves reacting trimer (a type of olefin) with hydrogen sulfide in the presence of suitable catalysts .
  • Alkylation Processes: Alkylation of thiols or sulfides can also yield tert-nonanethiol.
  • Reduction Reactions: Reduction of corresponding sulfoxides or sulfonic acids can produce this thiol.

These methods are significant for industrial production, particularly in the manufacture of polymers and other chemical intermediates.

Tert-Nonanethiol has various applications across different industries:

  • Polymer Manufacturing: It is utilized as an intermediate in the production of polymers such as styrenics and acrylics.
  • Flavors and Fragrances: Due to its distinctive odor, it finds use in flavoring agents and perfumes.
  • Chemical Synthesis: It serves as a reagent in organic synthesis for producing other sulfur-containing compounds.

These applications underscore its importance in both chemical manufacturing and consumer products.

Studies on the interactions of tert-nonanethiol with other substances reveal its potential reactivity:

  • With Oxidizing Agents: Tert-nonanethiol may react with oxidizing agents to form various sulfur oxides and disulfides.
  • Environmental Impact: Its degradation products can include carbon oxides and sulfur oxides when subjected to combustion processes .

Understanding these interactions is crucial for assessing safety and environmental impact during handling and application.

Tert-Nonanethiol shares structural similarities with other mercaptans. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Normal Octyl MercaptanC8H18SStraight-chain structure; used in polymers.
Normal Dodecyl MercaptanC12H26SLonger carbon chain; used similarly in polymer production.
Tertiary Dodecyl MercaptanC12H26SSimilar reactivity; branched structure.

Uniqueness of Tert-Nonanethiol

Tert-Nonanethiol's uniqueness lies in its branched structure, which imparts distinct physical properties compared to its straight-chain counterparts. This branching influences its reactivity and applications, particularly in polymer chemistry where it serves as an effective stabilizer and modifier due to its specific molecular characteristics.

Physical Description

Liquid

XLogP3

4

UNII

168S427F21

GHS Hazard Statements

Aggregated GHS information provided by 520 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.12%): Flammable liquid and vapor [Warning Flammable liquids];
H400 (91.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

25360-10-5
55646-15-6

Wikipedia

Tert-nonanethiol

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
tert-Nonanethiol: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types